molecular formula C14H10ClN3O3 B2819820 2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide CAS No. 1020979-09-2

2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide

Cat. No. B2819820
CAS RN: 1020979-09-2
M. Wt: 303.7
InChI Key: JOSOFFRKTBIMGI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Metal–Organic Frameworks (MOFs)

Metal–organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. They find applications in gas storage, separation, and catalysis. In a study , a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL) , was used to synthesize MOFs with metal ions (Zn, Cd, Co, and Ni). These MOFs exhibited intriguing structures, including uninodal 2D layers with a 4×4 square topology. Notably, one of the complexes (Complex 1) displayed homochirality, which arose from the supramolecular packing of the 2D layers.

Isoxazolo[5,4-b]pyridine Derivatives

Isoxazolo[5,4-b]pyridines are heterocyclic compounds with diverse biological activities. Researchers have synthesized these derivatives using various methods. For instance, a solvent-free reaction between 5-amino-3-methyl-1-phenyl-1H-pyrazole and azlactones yielded tetrahydro-1H-pyrazolo[3,4-b]pyridines, which were further converted to oxazolo[5,4-b]pyrazolo[4,3-e]pyridines . These compounds may have potential applications in drug discovery and medicinal chemistry.

Coordination Polymers

Coordination polymers, also known as metal–organic frameworks (MOFs), exhibit fascinating structures and properties. In one study , four Co, Zn/Cd-containing coordination polymers were synthesized using the ligand 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine . These polymers displayed unique architectures and fluorescence properties. Their potential applications include gas storage, luminescent materials, and catalysis.

Treatment of Myelofibrosis

The compound 2-(4-chlorophenoxy)-N-(isoxazolo[5,4-b]pyridin-3-yl)acetamide (also known as CPI-0610) has received orphan designation for the treatment of myelofibrosis . Myelofibrosis is a rare bone marrow disorder characterized by fibrosis and abnormal blood cell production. CPI-0610 may offer therapeutic benefits in managing this condition.

Antiproliferative Activity

In a recent study , a class of new sulfur-substituted (benzyl/benzoyl) 1,2,4-triazolo[1,5-a]pyrimidine analogs was synthesized. These compounds demonstrated promising antiproliferative activity against breast cancer cell lines (MCF-7 and LN). Further molecular docking studies supported their potential as anticancer agents.

Divergent Synthesis

Researchers have explored divergent synthetic routes to construct isoxazolo[5,4-b]pyridines. By using different silver salts and phosphoric acid as catalysts, major isomers (α-carboxylates and γ-carboxylates) were obtained in moderate to good yields . These synthetic strategies contribute to the development of diverse isoxazolo[5,4-b]pyridine derivatives.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3/c15-9-3-5-10(6-4-9)20-8-12(19)17-13-11-2-1-7-16-14(11)21-18-13/h1-7H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSOFFRKTBIMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide

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